TGR5 agonist 3

TGR5 activation EC50 comparison cholic acid derivatives

Researchers require selective TGR5 tools without confounding FXR activation or supra-physiological effects seen with ultra-potent agonists. This C7β-butyl cholic acid derivative solves that need. - **Full agonist** at human TGR5: EC50 = 5.0 ± 1.1 μM (HTRF-FRET), 100% efficacy - **Selective:** 15.3-fold over FXR (EC50 76.5 μM) - superior to endogenous cholic acid - **Application:** In vitro cAMP/GLP-1 assays, SAR benchmarking, pathway dissection - Reliable supply for reproducible research

Molecular Formula C28H48O5
Molecular Weight 464.7 g/mol
Cat. No. B12381582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTGR5 agonist 3
Molecular FormulaC28H48O5
Molecular Weight464.7 g/mol
Structural Identifiers
SMILESCCCCC1(CC2CC(CCC2(C3C1C4CCC(C4(C(C3)O)C)C(C)CCC(=O)O)C)O)O
InChIInChI=1S/C28H48O5/c1-5-6-12-28(33)16-18-14-19(29)11-13-26(18,3)22-15-23(30)27(4)20(8-9-21(27)25(22)28)17(2)7-10-24(31)32/h17-23,25,29-30,33H,5-16H2,1-4H3,(H,31,32)/t17-,18+,19-,20-,21+,22+,23+,25+,26+,27-,28-/m1/s1
InChIKeyWZSOJFRSTCSXOJ-WVAMBBLPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TGR5 Agonist 3 Overview


TGR5 agonist 3 (compound 8, CAS: 2148317-51-3) is a semi-synthetic cholic acid (CA) derivative that functions as a selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) [1]. It is characterized as a full agonist at the TGR5 receptor, demonstrating an EC50 of 5.0 ± 1.1 μM in HTR-FRET assays [1]. Unlike more potent synthetic TGR5 agonists, compound 8 is derived from the endogenous bile acid scaffold, offering a distinct structure-activity relationship profile centered on C7β-alkyl substitution [1].

Full TGR5 agonism for consistent signaling readouts
Endogenous cholic acid scaffold with moderate potency
Preferential TGR5 over FXR activity for reduced crosstalk

Why TGR5 Agonist 3 Cannot Be Substituted


TGR5 agonists exhibit profound differences in potency, efficacy, and receptor selectivity that preclude simple interchangeability. For example, while compound 18 (TGR5 agonist 1) is a more potent mouse-selective agonist (EC50 of 24.7 nM in cAMP assays) that induces robust GLP-1 secretion, it also causes dose-dependent gallbladder filling in mice [1]. In contrast, TGR5 agonist 3 (compound 8) is a full agonist at human TGR5 with a well-characterized selectivity profile over the related nuclear receptor FXR (EC50 of 76.5 ± 4.5 μM) [2]. Such variations in species selectivity, off-target activity, and functional efficacy mean that experimental outcomes are highly dependent on the specific agonist used; substituting one compound for another without accounting for these differences can lead to irreproducible or misleading results.

Species selectivity

Mouse-selective TGR5 agonists may introduce gallbladder-filling confounds, limiting cross-species interpretation.

Potency variance

Potency differences across TGR5 agonists alter cellular response magnitude; direct substitution can shift assay sensitivity.

FXR crosstalk

Agonists lacking FXR selectivity can confound bile acid signaling readouts; FXR-inactive analogs may yield cleaner TGR5 attribution.

TGR5 Agonist 3: Comparative Evidence


Potency and Full Agonist Activity at TGR5

In a direct head-to-head comparison using the same HTR-FRET assay system, TGR5 agonist 3 (compound 8, 7β-butyl-CA) activated TGR5 with an EC50 of 5.0 ± 1.1 μM and functioned as a full agonist (100% efficacy) [1]. In contrast, TGR5 agonist 2 (compound 19, NZP917), a 12β-methyl-18-nor-bile acid derivative, demonstrated an EC50 of 0.27 μM, making it approximately 18.5-fold more potent [2]. TGR5 agonist 1 (compound 18, NZP196) exhibited an EC50 of 0.31 μM in the same study, which is approximately 16-fold more potent than TGR5 agonist 3 [2].

Potency & Full Agonism
Head-to-head
5.0 ± 1.1 μM (100%) vs 0.27 μM (TGR5 ag. 2) / 0.31 μM (TGR5 ag. 1)
~18.5× less potent
Supports full-agonist study design at moderate potency
HTR-FRET, human TGR5
TGR5 activation EC50 comparison cholic acid derivatives

Potency Advantage over Endogenous Cholic Acid

Compared to the endogenous bile acid cholic acid (CA), which is the natural ligand for TGR5, TGR5 agonist 3 (compound 8) demonstrates an 8.3-fold increase in potency. In the same HTR-FRET assay system, cholic acid (compound 1) exhibited an EC50 of 41.5 ± 2.2 μM with only 35% efficacy, whereas TGR5 agonist 3 showed an EC50 of 5.0 ± 1.1 μM with 100% efficacy [1].

vs Endogenous CA
Head-to-head
8.3× potency increase EC50 5.0 vs 41.5 μM
Benchmark against endogenous ligand for improved response
HTR-FRET, 100% vs 35% efficacy
TGR5 activation endogenous ligand comparison cholic acid derivatives

Selectivity for TGR5 over FXR

TGR5 agonist 3 (compound 8) demonstrates a 15.3-fold selectivity window for TGR5 over the Farnesoid X receptor (FXR), a nuclear bile acid receptor that is often co-activated by bile acid analogs. In direct comparative assays, compound 8 activated TGR5 with an EC50 of 5.0 ± 1.1 μM, while its activity at FXR was significantly weaker, with an EC50 of 76.5 ± 4.5 μM and only 13% efficacy [1]. In contrast, TGR5 agonist 2 (compound 19) and TGR5 agonist 1 (compound 18) were reported to be inactive at FXR, demonstrating even higher selectivity [2].

TGR5/FXR Selectivity
Head-to-head
15.3× selectivity FXR EC50 76.5 μM vs TGR5 5.0 μM
Supports TGR5 signaling studies with reduced FXR confound
FXR AlphaScreen, 13% efficacy
TGR5 selectivity FXR counter-screening cholic acid derivatives

C7β-Butyl Substituent Optimizes TGR5 Agonism

Within a series of C7β-alkyl-substituted cholic acid derivatives, TGR5 agonist 3 (compound 8, 7β-butyl) represents the optimized structure for both potency and full agonism. The 7β-propyl analog (compound 7) showed an EC50 of 9.0 ± 2.3 μM with 70% efficacy, while the 7β-ethyl analog (compound 6) had an EC50 of 16 ± 2 μM with 64% efficacy [1]. The 7β-hexyl analog (compound 9) was inactive (EC50 >100 μM) [1]. This demonstrates that the n-butyl chain is optimal for TGR5 activation within this chemical series.

C7-Alkyl Chain SAR
Head-to-head
Butyl: 5.0 μM (100%) vs Propyl: 9.0 μM (70%), Ethyl: 16 μM (64%), Hexyl: >100 μM
1.8–3.2× more potent
Reported SAR context for C7-alkyl optimization
HTR-FRET, human TGR5
structure-activity relationship cholic acid derivatives TGR5 agonism

TGR5 Agonist 3: Key Applications


Full TGR5 Agonist for In Vitro Assays

TGR5 agonist 3 (compound 8) is ideally suited for in vitro assays where a full, robust TGR5 response is required, but super-physiological activation or confounding off-target effects from more potent agonists are undesirable. Its EC50 of 5.0 μM with 100% efficacy [1] provides a clear and interpretable signal in cell-based assays, such as cAMP accumulation or GLP-1 secretion studies, without the need for high concentrations that may cause cytotoxicity or non-specific effects.

SAR of Bile Acid TGR5 Agonists

As a well-characterized C7β-butyl cholic acid derivative, TGR5 agonist 3 serves as a critical reference compound for SAR studies. Its defined potency and efficacy [1] allow researchers to benchmark new analogs, particularly those with modifications at the C7 or C23 positions, to understand the impact of structural changes on TGR5 activation and FXR selectivity.

TGR5 Signaling with Reduced FXR Crosstalk

TGR5 agonist 3's 15.3-fold selectivity for TGR5 over FXR [1] makes it a valuable tool for dissecting TGR5-specific signaling pathways in cell types where both receptors are expressed, such as hepatocytes, enterocytes, and immune cells. This selectivity is superior to that of the endogenous ligand cholic acid, reducing the risk of confounding FXR-mediated effects in experimental readouts.

Application
Selection Property
Validation Focus
TGR5 full-agonist cell-based assays
Moderate potency endogenous scaffold
Verify full agonist response, cAMP/GLP-1 readouts
Bile acid TGR5 SAR studies
C7β-alkyl substitution profile
Benchmark new analogs vs reference full agonist
TGR5 signaling without FXR confound
TGR5/FXR selectivity window
Confirm target engagement, exclude FXR activation

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